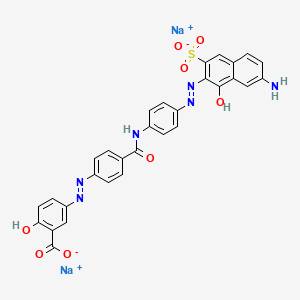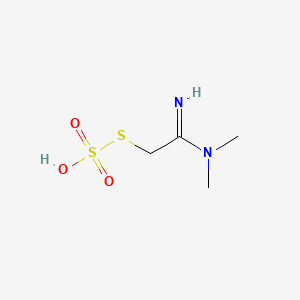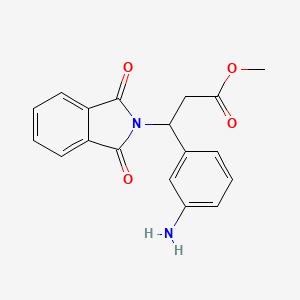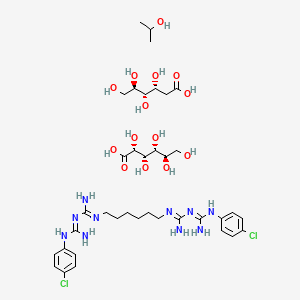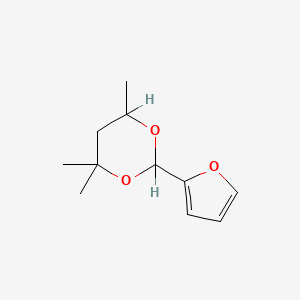
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Aplicaciones Científicas De Investigación
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, as an antifolate, it inhibits the activity of dihydrofolate reductase, thereby interfering with DNA synthesis and cell division . The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta(b)pyridine
- 2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidine
- 3-amino-6,7-dihydro-5H-cyclopenta(b)thieno[3,2-e]pyridines
Uniqueness
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
5453-81-6 |
|---|---|
Fórmula molecular |
C8H11N3O |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3,4-diamino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C8H11N3O/c9-6-4-2-1-3-5(4)11-8(12)7(6)10/h1-3,10H2,(H3,9,11,12) |
Clave InChI |
QPWPZWYLTQAIGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NC(=O)C(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


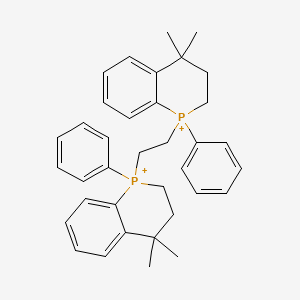
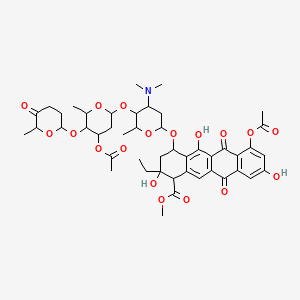
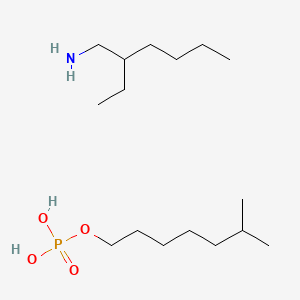
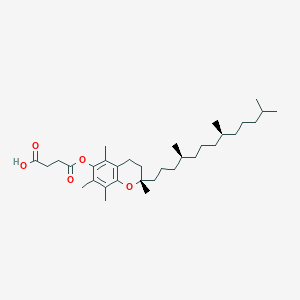
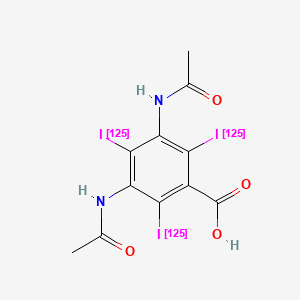
![Phenol, 2,6-bis[(2-hydroxy-3,5-dinonylphenyl)methyl]-4-nonyl-](/img/structure/B12795238.png)
![3-Hydroxy-3-[2-(1H-indol-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12795239.png)
